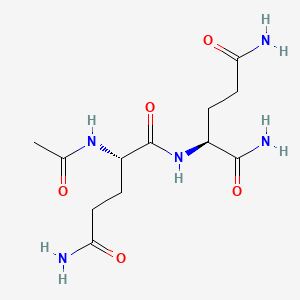
N-Acetylglutaminylglutamine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglutaminylglutamine amide is an an unusual dipeptide accumulated during osmotic stress in Rhizobium meliloti.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Regulation
NAGGN was first identified in the bacterium Sinorhizobium meliloti, where it is synthesized under high osmolarity conditions. The biosynthetic pathway involves two key genes: asnO and ngg. These genes encode enzymes that facilitate the formation of NAGGN from its precursors, primarily through a nonribosomal peptide synthesis mechanism. The enzyme Ngg catalyzes the initial N-acetylation of glutamine, forming an intermediate known as N-acetylglutaminylglutamine, which is then converted into NAGGN by AsnO through the addition of an amide group .
Table 1: Key Enzymes in NAGGN Biosynthesis
| Enzyme | Function |
|---|---|
| Ngg | Catalyzes the formation of N-acetylglutaminylglutamine |
| AsnO | Converts N-acetylglutaminylglutamine into NAGGN |
Ecological Importance
The ability to synthesize NAGGN is conserved across various bacterial species, including marine, symbiotic, and pathogenic bacteria. This conservation underscores its ecological significance, particularly in enhancing bacterial survival under osmotic stress. Studies have shown that strains deficient in NAGGN synthesis exhibit reduced growth rates in high-salt environments, indicating that this dipeptide plays a crucial role in osmoprotection and adaptation to fluctuating environmental conditions .
Role in Osmotic Stress Adaptation
Research has demonstrated that NAGGN functions as an osmoprotectant, helping bacteria manage osmotic pressure changes. In Pseudomonas aeruginosa, for instance, the accumulation of NAGGN is upregulated during osmotic stress, allowing the bacteria to maintain cellular integrity and function under challenging conditions. This mechanism is critical for pathogenic bacteria that encounter varying osmotic environments within host organisms .
Potential Therapeutic Applications
Given its role in bacterial adaptation to stress, there is growing interest in exploring NAGGN as a potential therapeutic agent. Its properties may be leveraged to develop new antimicrobial strategies or enhance the efficacy of existing treatments by targeting bacterial osmoadaptation mechanisms. Additionally, understanding the biosynthetic pathways of NAGGN could lead to biotechnological applications in producing compatible solutes for agricultural or industrial purposes .
Case Studies and Research Findings
Several studies have investigated the implications of NAGGN synthesis:
- Study on Pseudomonas aeruginosa : This research highlighted how the PA3458 gene cluster is essential for producing osmoprotectants like NAGGN, which significantly aids in bacterial survival during osmotic stress .
- Adaptation Mechanisms : A study focused on Antarctic Sphingomonas species showed evolutionary divergence related to biosynthetic gene clusters for compounds like NAGGN, suggesting diverse ecological adaptations across different environments .
- Microbial Ecology : Investigations into compatible solute accumulation revealed that compounds like NAGGN play critical roles not only in osmoregulation but also as potential carbon and nitrogen reserves within microbial communities .
Propiedades
Número CAS |
123199-99-5 |
|---|---|
Fórmula molecular |
C12H21N5O5 |
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22)/t7-,8-/m0/s1 |
Clave InChI |
KLQXKYZBJWERSF-YUMQZZPRSA-N |
SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |
SMILES canónico |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-Acetylglutaminylglutamine amide; NAGGN; N2-Acetyl-L-glutaminyl-L-glutamamide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















